Calcium iodate

Beschreibung

Eigenschaften

IUPAC Name |

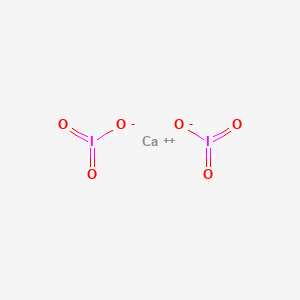

calcium;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWJJLGTKIWIJO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(IO3)2, CaI2O6 | |

| Record name | calcium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960972 | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white odorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN COLD WATER: 0.20 G/100 CC AT 15 °C; SOLUBILITY IN HOT WATER: 0.67 G/100 CC AT 90 °C, Sol in nitric acid; insol in alcohol, Solubility in water: 0.10 g/100 ml @ 0 °C, 0.95 g/100 ml @ 100 °C, More sol in aq soln of iodides and amino acid soln than in water, Soluble in nitric acid | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.519 @ 15 °C/4 °C | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic-prismatic crystals, COLORLESS, White crystals or powder | |

CAS No. |

7789-80-2, 40563-56-2 | |

| Record name | Calcium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MN4Y57BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

540 °C (decomposes) | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Preparation Methods Overview

Calcium iodate can be prepared by several methods including:

- Direct synthesis from iodine and calcium salts

- Oxidation of iodide or iodine-containing solutions followed by calcium salt precipitation

- Industrial processes utilizing by-products such as saline water from zinc oxide rinsing

Among these, the industrial process using saline water from zinc hypoxide rinsing is notable for its efficiency and environmental advantages.

Industrial Preparation from Saline Water (Zinc Hypoxide Rinsing Brine)

A patented industrial process (CN109250689B) describes a multi-step method using saline water obtained after rinsing zinc hypoxide as raw material. This process is designed for airtight iodine production with low economic cost and high yield.

Process Steps:

| Step Number | Description | Key Conditions & Notes |

|---|---|---|

| 1. Evaporation & Concentration | Evaporate and concentrate zinc hypoxide rinsing brine to Baume degree 50, centrifuge to separate chloride, obtaining iodine-containing brine | Iodized salt content: 0.5-1%; recover chloride for reuse |

| 2. Iodization | Add hydrochloric acid (30% vol.) to adjust pH to 1-2; slowly add 28% hydrogen peroxide while stirring; stop when no iodine forms | Maintain pH 1-2; monitor iodine generation visually; filter to separate solid iodine mud (70-80% elemental iodine) |

| 3. Purification | Add alkali liquor (e.g., 12% sodium hydroxide) to iodine mud; adjust pH to 8-9; stir 30 min; filter to obtain iodine-containing solution | Iodine species: iodide and iodate; total concentration 10-16% |

| 4. Oxidation | Prepare chlorate solution (e.g., 10% potassium chlorate), adjust pH ≤1, heat to 85-90°C; slowly add iodine solution while stirring | Control pH ≤1 and temperature 85-90°C; stop when solution is colorless; filter to remove sulfur impurities |

| 5. Synthesis of this compound | Add calcium salt (e.g., calcium chloride) at molar ratio iodate:calcium = 2:1; adjust pH 6-7; stir 30 min; filter, wash, and dry | Final product: this compound monohydrate with >99.3% purity; yield >90% |

Chemical Reactions Involved:

Iodization (acidic oxidation of iodide to iodine):

$$

2I^- + H2O2 + 2HCl \rightarrow I2 + 2Cl^- + 2H2O

$$Purification (alkaline dissolution of iodine mud):

$$

3I2 + 6OH^- \rightarrow 5I^- + IO3^- + 3H_2O

$$Oxidation (iodide to iodate via chlorate):

$$

5I^- + IO3^- + 6HCl \rightarrow 6Cl^- + 3I2 + 3H2O

$$

$$

I2 + 2ClO3^- + HCl \rightarrow H(IO3)2^- + Cl^- + Cl2 \uparrow

$$Synthesis of this compound monohydrate:

$$

H(IO3)2^- + CaCl2 + OH^- \rightarrow Ca(IO3)2 \cdot H2O + 2Cl^-

$$

Advantages:

- Airtight iodine handling reduces loss and pollution.

- High purity and yield.

- Utilizes industrial by-products, improving sustainability.

Direct Synthesis Method

Another common method involves direct chemical reaction between iodine and calcium salts or iodates:

-

$$

I2 + Cl2 + H2O \rightarrow HIO3 \quad (iodic \ acid)

$$$$

HIO3 + Ca^{2+} \rightarrow Ca(IO3)2 \cdot H2O

$$ Precipitation from calcium nitrate and potassium iodate solutions:

$$

Ca(NO3)2 \cdot 4H2O + 2KIO3 + 2H2O \rightarrow Ca(IO3)2 \cdot 6H2O + 2KNO_3

$$

This method is typically carried out by mixing aqueous solutions of potassium iodate and calcium nitrate, followed by crystallization, filtration, and drying to obtain this compound anhydrous or hydrated forms.

Data Table: Solubility of this compound

| Temperature (°C) | Solubility in Water (g/100 mL) |

|---|---|

| 20 | 0.24 |

| 30 | 0.38 |

| 40 | 0.52 |

| 60 | 0.65 |

| 80 | 0.66 |

| 90 | 0.67 |

Note: this compound has low solubility in water, which favors its use as a stable iodine source in feed and food industries.

Research Findings and Analytical Methods

Purity and yield: Industrial processes achieve this compound monohydrate purity >99.3% and yields exceeding 90%, with some processes reporting up to 93% yield.

Content analysis: Samples are typically dissolved in perchloric acid solution, followed by titration with sodium thiosulfate using potassium iodide and starch as indicators for iodine content determination.

Stability: this compound is more stable than potassium or sodium iodide, resisting oxidation and iodine loss, making it preferred for feed additives.

Summary of Preparation Methods

| Method | Raw Materials | Key Steps | Advantages | Typical Purity/Yield |

|---|---|---|---|---|

| Industrial saline water process | Saline water from zinc hypoxide rinsing | Evaporation, iodization, purification, oxidation, calcium salt precipitation | Airtight, low pollution, high yield | >99.3% purity, >90% yield |

| Direct synthesis from iodine & calcium salts | Iodine, chlorine, calcium salts | Chlorination, iodic acid formation, precipitation | Simple, direct reaction | High purity (varies) |

| Reaction of potassium iodate & calcium nitrate | Potassium iodate, calcium nitrate | Mixing, crystallization, filtration | Straightforward, common in labs | High purity |

Analyse Chemischer Reaktionen

Calciumiodat unterliegt verschiedenen chemischen Reaktionen:

Redoxreaktionen: Calciumiodat kann an Redoxreaktionen teilnehmen, wie z. B. der Reduktion von Iodat zu Iodid.

Zersetzung: Beim Erhitzen zersetzt sich Calciumiodat unter Freisetzung von Sauerstoff und Bildung von Calciumiodid.

Reaktion mit Säuren: Bei Reaktion mit starken Säuren bildet Calciumiodat Iodsäure und Calciumsalze.

Wissenschaftliche Forschungsanwendungen

Animal Feed Supplementation

Calcium iodate is widely used as an iodine supplement in animal feeds, addressing iodine deficiencies in livestock. It is preferred over other iodine sources due to its stability and high iodine content, which supports the synthesis of thyroid hormones essential for metabolism, growth, and reproduction in animals .

Key Benefits:

- Improved Health : Iodine plays a crucial role in maintaining metabolic functions and enhancing disease resistance among livestock.

- Enhanced Productivity : Studies have shown that dietary this compound can positively influence egg production and quality in poultry. For instance, a study involving White Leghorn layers demonstrated that various levels of this compound did not significantly affect overall performance but improved eggshell strength at specific concentrations .

| Parameter | Control (0 mg/kg) | 3.13 mg/kg | 10.65 mg/kg |

|---|---|---|---|

| Eggshell Strength (N) | 2.5 ± 0.2 | 3.1 ± 0.3* | 2.7 ± 0.2 |

| Feed Conversion Ratio | 1.8 ± 0.1 | 1.7 ± 0.1 | 1.9 ± 0.1 |

(*Statistically significant difference)

Pharmacological Applications

This compound has been investigated for its potential as a radioiodine blocker . Research indicates that it can effectively block the uptake of radioactive iodine by the thyroid gland, similar to potassium iodide (KI) and potassium iodate (KIO3). In laboratory studies on rats, this compound was administered alongside radioactive iodine, demonstrating comparable efficacy in preventing thyroidal uptake .

Implications:

- Thyroid Protection : The ability to block radioiodine uptake is critical during nuclear emergencies or for patients undergoing certain medical treatments involving radioactive iodine.

Food Industry Applications

In the food sector, this compound serves multiple roles:

- Dough Conditioner : It is used in bread-making to improve dough strength and volume .

- Iodization of Salt : this compound is employed to fortify table salt with iodine, addressing public health concerns regarding iodine deficiency.

Regulatory Status:

The FDA recognizes this compound as "generally regarded as safe" (GRAS) when used as a food additive .

Case Study 1: Iodine Supplementation in Poultry

A controlled study involving commercial laying hens assessed the impact of this compound on egg production and quality over a twelve-week period. The results indicated that while overall productivity remained stable across varying iodine levels, specific concentrations of this compound significantly enhanced eggshell strength, highlighting its beneficial role in poultry nutrition.

Case Study 2: Radioiodine Uptake Blocking

Research conducted on laboratory rats demonstrated that administration of this compound effectively reduced thyroid uptake of radioactive iodine when compared to control groups receiving no supplementation. This study underscores the potential use of this compound in scenarios requiring thyroid protection from radiation exposure.

Wirkmechanismus

The mechanism of action of calcium iodate primarily involves its role as a source of iodine. In biological systems, iodine is essential for the synthesis of thyroid hormones, which regulate various metabolic processes. This compound releases iodate ions, which are reduced to iodide in the body and utilized by the thyroid gland to produce hormones .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical State : Colorless or white crystalline solid .

- Melting Point : Decomposes before melting at ~540°C .

- Solubility : Sparingly soluble in water (~0.09 g/100 mL at 20°C), requiring specialized methods like gel growth for crystal synthesis .

- Thermal Stability : Dynamic thermogravimetric analysis (TGA) shows decomposition in air starting at ~400°C, with weight loss attributed to iodine oxide release .

- Applications: Nutritional Source: Primary iodine supplement in animal feed (poultry, livestock) and table salt . Catalysis: Nanocatalyst for synthesizing heterocyclic organic compounds (e.g., quinoxalines) with high recyclability (>9 cycles) . Industrial: Oxidizing agent in disinfectants, antiseptics, and deodorants .

Comparison with Similar Iodate Compounds

Calcium iodate is compared to sodium iodate (NaIO₃) and potassium iodate (KIO₃) , focusing on stability, solubility, applications, and safety.

Chemical Stability and Reactivity

Solubility and Bioavailability

- Key Insight : this compound’s low solubility reduces iodine leaching in feed, ensuring sustained release in animal diets .

Unique Advantages of this compound

Natural Abundance : Mined as lautarite, a major iodine source in Chile’s Atacama Desert .

Stability : Resists efflorescence and retains catalytic activity after multiple cycles .

Versatility : Dual role as nutrient (thyroxine synthesis in poultry ) and industrial oxidizer .

Biologische Aktivität

Calcium iodate, represented chemically as , is an inorganic compound that has garnered attention for its biological activity, particularly in the fields of nutrition, medicine, and agriculture. This article explores the biological effects, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.

This compound is primarily known for its role as an iodine supplement in animal feed and human nutrition. Iodine is essential for thyroid function and overall metabolic regulation. This compound serves as a stable source of iodine, which is crucial in preventing iodine deficiency disorders.

This compound dissociates in aqueous solutions to release calcium ions () and iodate ions (). The bioactivity of this compound can be attributed to:

- Iodine Availability : It provides a bioavailable form of iodine that is readily absorbed by the body.

- Calcium Supplementation : It contributes to calcium intake, which is vital for bone health and metabolic processes.

3.1 Thyroid Function

A study conducted with 24 male adults demonstrated that this compound has a higher uptake of radioactive iodine compared to potassium iodate. The mean absorption rate for this compound was 76.4%, suggesting its efficacy in enhancing iodine bioavailability for thyroid function .

| Iodine Source | Mean Absorption Rate (%) |

|---|---|

| This compound | 76.4 |

| Potassium Iodate | 69.4 |

3.2 Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity. In vitro studies have shown that this compound can reduce bacterial counts significantly when used in biomaterials . This property suggests its potential use in medical applications, particularly in preventing infections associated with implants.

3.3 Effects on Animal Health

In a study assessing the impact of different levels of this compound on broiler chickens, it was found that higher dietary this compound levels led to increased blood thyroxine levels (T4) during the growth period . This indicates its role in enhancing thyroid hormone production, which is crucial for growth and metabolism in poultry.

| This compound Level (mg/kg) | T4 Level (ng/mL) |

|---|---|

| Low | 5.2 |

| Medium | 6.8 |

| High | 8.5 |

4. Safety and Toxicology

This compound is generally regarded as safe (GRAS) by the FDA when used as a food additive. However, excessive intake can lead to thyroid dysfunction due to overproduction of thyroid hormones . A comprehensive toxicological profile indicates that while it is effective in blocking radioiodine uptake, caution should be exercised regarding dosage .

5. Conclusion

This compound plays a significant role in biological systems through its provision of iodine and calcium. Its applications span from nutritional supplementation to potential therapeutic uses due to its antibacterial properties. Ongoing research continues to explore its efficacy and safety across various domains.

6. References

- N. Ikeda et al., "Bioactivity and antibacterial activity of iodine-containing calcium titanate," Biomaterials Advances (2022).

- A study on iodine availability from this compound .

- "Effect of different this compound levels on performance," Scholars Research Library .

- CDC Draft Toxicological Profile for Iodine .

- "this compound-another effective blocker of radioiodine uptake," PubMed .

Q & A

Q. How can the molar solubility and solubility product constant (Ksp) of calcium iodate be experimentally determined in aqueous systems?

Methodological Answer:

Q. What experimental precautions are critical to avoid errors in solubility studies of this compound?

Methodological Answer:

- Oxidation Control : Limit exposure of solutions to air to prevent iodide (I⁻) oxidation to I₂, which artificially inflates iodate concentrations .

- Titration Timing : Perform titrations immediately after solution preparation to minimize kinetic interference from side reactions .

- Ion Activity : Account for ionic strength effects in KIO₃ solutions using activity coefficients, as high iodate concentrations may deviate from ideal behavior .

Q. How does the common ion effect influence this compound solubility, and how can this be validated experimentally?

Methodological Answer:

- Principle : Le Châtelier’s principle predicts reduced solubility in KIO₃ solutions due to increased [IO₃⁻], shifting equilibrium toward solid Ca(IO₃)₂ .

- Validation : Compare solubility in pure water (e.g., ~0.08 M at 25°C) with values in 0.01 M KIO₃. A significant decrease confirms the common ion effect .

Advanced Research Questions

Q. What synthetic methods are available for this compound crystals, and how do growth conditions affect morphology?

Methodological Answer:

- Gel Growth : Use silica gel matrices to grow monoclinic Ca(IO₃)₂·H₂O crystals. Adjust pH (optimal ~4.2) and gel density to control nucleation rates and crystal size .

- Liesegang Phenomena : Observe periodic precipitation patterns in gels to study diffusion-controlled crystallization kinetics .

- Thermal Decomposition : Synthesize anhydrous Ca(IO₃)₂ via controlled heating (~540°C) of hydrates, monitoring O₂ and I₂ release .

Q. How can computational models explain iodine incorporation into calcium carbonate polymorphs, and what implications does this have for geochemical proxies?

Methodological Answer:

- DFT Simulations : Calculate strain energies and substitution preferences of IO₃⁻ in calcite, aragonite, and vaterite. Results show iodate favors vaterite due to lower structural distortion .

- Paleoproxy Relevance : I/Ca ratios in biogenic carbonates (e.g., foraminifera) must account for polymorph-specific iodate partitioning to avoid misinterpretations of historical ocean oxygenation .

Q. Why do discrepancies arise in reported Ksp values for this compound, and how can these be resolved?

Methodological Answer:

Q. How does this compound’s stability under environmental conditions inform its role in natural mineral formations?

Methodological Answer:

- Natural Occurrence : Lautarite (anhydrous Ca(IO₃)₂) forms in arid, iodine-rich environments. Thermodynamic simulations confirm its stability over geologic timescales under low-humidity conditions .

- Synthetic Stability : Compare synthetic Ca(IO₃)₂ decomposition kinetics (e.g., TGA/DSC) with natural samples to infer environmental formation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in mixed electrolyte systems?

Methodological Answer:

Q. What factors explain variability in this compound’s efficacy as an iodine source in biological systems?

Methodological Answer:

- Bioavailability Studies : Compare dissolution rates of Ca(IO₃)₂ in simulated gastric fluids versus pure water. Slower dissolution in acidic media may reduce iodine uptake efficiency .

- Stability Testing : Monitor iodine loss in feed matrices under varying humidity and temperature to optimize formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.